

The Discovery and Developmental Journey of L-706000 (MK-499): A Technical Overview

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An In-depth Exploration of a Potent hERG Channel Blocker Investigated for Cardiac Arrhythmias

Abstract

L-706000, also known as MK-499, is a potent and selective Class III antiarrhythmic agent synthesized and investigated by Merck Research Laboratories. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of **L-706000 free base**. It details the compound's mechanism of action as a high-affinity blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of the cardiac action potential. This document summarizes key quantitative data, outlines experimental protocols used in its characterization, and presents signaling pathway and workflow diagrams to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of a significant compound in the study of cardiac electrophysiology and antiarrhythmic drug design.

Introduction: The Quest for a Novel Class III Antiarrhythmic Agent

The development of L-706000 (MK-499) emerged from the intensive search for novel Class III antiarrhythmic drugs. These agents are characterized by their ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) without significantly



affecting cardiac conduction velocity. This mechanism was considered a promising approach for the management of re-entrant arrhythmias, a common cause of life-threatening ventricular tachyarrhythmias.

L-706000 was identified by researchers at Merck Research Laboratories as a potent methanesulfonanilide derivative with a high affinity and specificity for the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This current, crucial for the repolarization of the cardiac action potential, is conducted by the protein channel encoded by the hERG gene. The selective blockade of the hERG channel is the primary mechanism through which L-706000 exerts its antiarrhythmic effects.

Discovery and History

While specific details regarding the exact timeline and individual scientists leading the initial discovery of L-706000 at Merck Research Laboratories are not extensively documented in publicly available literature, its development as an investigational class III antiarrhythmic agent for the treatment of malignant ventricular tachyarrhythmias is well-established.[1] The compound, systematically named (+)-N-[1'-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide, was a key focus of preclinical research aimed at understanding the molecular pharmacology of hERG channel blockade. Despite promising preclinical data, there is no public record of L-706000 (MK-499) advancing into extensive clinical trials, and information regarding the reasons for the apparent discontinuation of its development is not available.

Mechanism of Action: A Potent and Specific hERG Channel Blocker

L-706000 functions as a highly potent and selective blocker of the hERG (Kv11.1) potassium channel. This channel is responsible for conducting the IKr current, a critical outward potassium current that contributes to the repolarization phase (Phase 3) of the cardiac action potential. By blocking this channel, L-706000 delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac myocytes.

Molecular Interaction with the hERG Channel



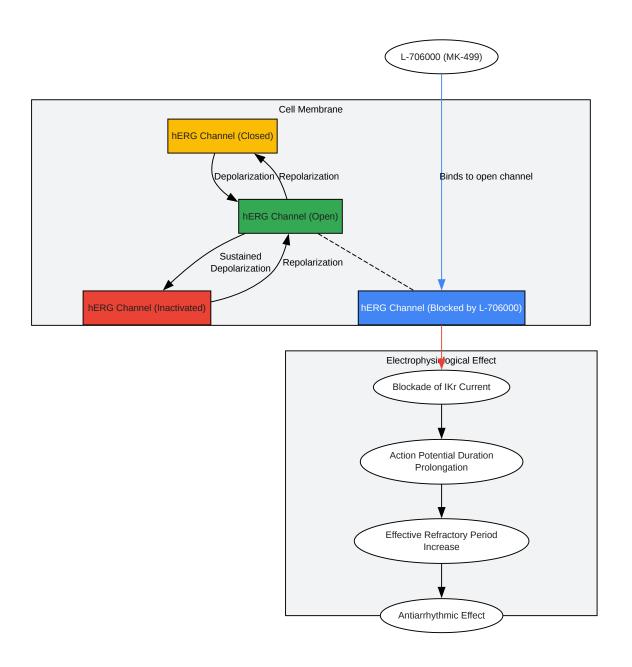
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Studies have elucidated the molecular basis of L-706000's high-affinity binding to the hERG channel. The binding site is located within the inner vestibule of the channel's pore. Specific amino acid residues within the S6 transmembrane domain and the pore helix are crucial for this interaction. Key residues identified through mutagenesis studies include Threonine 623 (T623), Valine 625 (V625), Glycine 648 (G648), Tyrosine 652 (Y652), and Phenylalanine 656 (F656).

L-706000 is an "open-channel blocker," meaning it preferentially binds to the channel when it is in the open conformation. Furthermore, it exhibits a "trapping" mechanism, where the drug molecule becomes trapped within the channel's inner cavity upon channel closure (deactivation), leading to a very slow rate of dissociation and a cumulative effect with repetitive channel opening.[2]





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Figure 1. Mechanism of action of L-706000 (MK-499) on the hERG potassium channel.

Quantitative Data



The following tables summarize the key quantitative data reported for L-706000 (MK-499) from preclinical studies.

Table 1: In Vitro Potency

Parameter	Value	Cell Line	Method	Reference
IC50	32 nM	Xenopus oocytes expressing hERG	Electrophysiolog y	[2]

Table 2: Preclinical Pharmacokinetics in Animal Models[1]

Species	Route	Dose	Bioavaila bility	Urinary Excretion (% of dose)	Fecal Excretion (% of dose)	Biliary Excretion (0-24h, % of dose)
Rat	IV	0.5 mg/kg	-	21 ± 3	68 ± 6	-
Oral	6.25 mg/kg	17%	10 ± 2	78 ± 7	39 ± 5 (³ H), 41 ± 18 (¹⁴ C)	
Dog	IV	0.1 mg/kg	-	16 ± 3	75 ± 4	-
Oral	1 mg/kg	100%	12 ± 2	76 ± 3	34 (³ H)	

Table 3: In Vivo Efficacy in a Canine Model of Myocardial Infarction



Dose (μg/kg, IV)	Protection against PVS- induced Ventricular Tachycardia	Incidence of Lethal Ischemic Arrhythmias
1.0	45% (5/11)	64% (7/11)
3.0	75% (9/12)	50% (6/12)
10.0	91% (10/11)	36% (4/11)
Vehicle	-	85% (34/40)
PVS: Programmed Ventricular Stimulation		

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

The primary method for characterizing the inhibitory effect of L-706000 on the hERG channel is the whole-cell patch-clamp technique.

- Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are stably or transiently transfected with the hERG cDNA to express the hERG potassium channels.
- Electrophysiological Recording:
 - Cells are placed in a recording chamber and superfused with an external solution.
 - A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
 - The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents across the entire cell membrane.
- Voltage-Clamp Protocol:

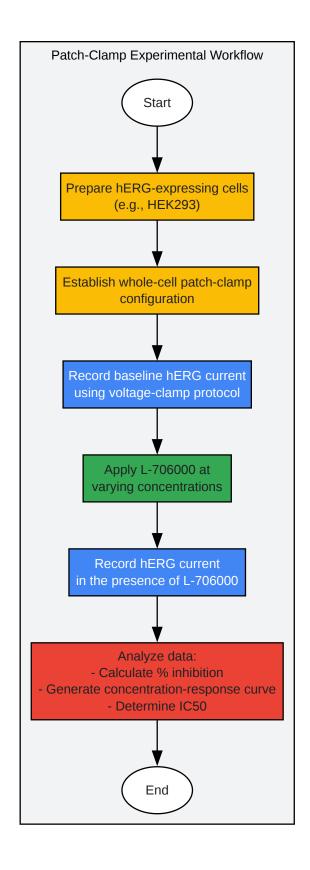
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- The membrane potential is held at a negative holding potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.
- Depolarizing voltage steps are applied to activate and then inactivate the channels.
- A subsequent repolarizing step to a negative potential (e.g., -50 mV) elicits a large outward "tail" current as the channels recover from inactivation and transition to the open state before closing.
- The peak amplitude of this tail current is measured as an indicator of the hERG channel activity.
- Compound Application and Data Analysis:
 - L-706000 is applied to the external solution at various concentrations.
 - The percentage of inhibition of the hERG tail current is calculated for each concentration.
 - The concentration-response data are fitted to the Hill equation to determine the IC50 value.





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Figure 2. Workflow for determining hERG channel inhibition by L-706000.



In Vivo Electrophysiology in a Canine Model

- Animal Model: Anesthetized dogs with a healed anterior myocardial infarction are used to create a substrate for re-entrant ventricular arrhythmias.
- Surgical Preparation: Catheters are placed in the heart for programmed electrical stimulation (PES) and recording of intracardiac electrograms. An occluder is placed around a coronary artery to induce ischemia.
- Programmed Electrical Stimulation (PES): A series of electrical stimuli with decreasing coupling intervals are delivered to the ventricle to induce ventricular tachycardia.
- Ischemia Induction: The coronary artery is occluded to induce myocardial ischemia, which can trigger lethal ventricular arrhythmias.
- Drug Administration: L-706000 is administered intravenously at different doses.
- Data Collection and Analysis: The efficacy of L-706000 is assessed by its ability to prevent
 the induction of ventricular tachycardia by PES and to reduce the incidence of lethal
 arrhythmias during ischemia. Electrophysiological parameters such as the QT interval and
 ventricular refractoriness are also measured.

Conclusion

L-706000 (MK-499) represents a significant milestone in the exploration of Class III antiarrhythmic agents. Its high potency and selectivity for the hERG potassium channel provided a valuable pharmacological tool for dissecting the role of IKr in cardiac repolarization and arrhythmogenesis. The detailed understanding of its interaction with the hERG channel at a molecular level has contributed to the broader knowledge base of drug-ion channel interactions and has informed the development of safer pharmaceuticals by enabling early screening for hERG liability. While L-706000 itself did not proceed to become a marketed drug, the extensive preclinical research conducted with this compound has had a lasting impact on the fields of cardiac electrophysiology and drug safety assessment. The data and experimental methodologies associated with its development continue to be relevant for scientists and researchers in the ongoing quest for safer and more effective treatments for cardiac arrhythmias.



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